2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrimidine core substituted with an azepan-1-yl group and a 4-chloro-3-(trifluoromethyl)phenyl acetamide moiety. The azepan ring (a seven-membered saturated heterocycle) introduces conformational flexibility, while the trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability. Such structural attributes are common in kinase inhibitors and antimicrobial agents, where the pyrimidine scaffold serves as a bioisostere for purine or other heterocyclic systems .
Properties
IUPAC Name |
2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClF3N4OS/c20-15-6-5-13(11-14(15)19(21,22)23)25-17(28)12-29-18-24-8-7-16(26-18)27-9-3-1-2-4-10-27/h5-8,11H,1-4,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXJQOLTUNSURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and pyrimidine intermediates, followed by their coupling with the phenylacetamide derivative. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine/Triazole Cores
Several compounds share the sulfanyl acetamide backbone but differ in heterocyclic cores and substituents:
Key Observations :
- Triazole vs. Pyrimidine Cores: Triazole-containing analogues (e.g., ) exhibit notable antimicrobial activity, with MIC values as low as 12.5 µg/mL against S. aureus and E. coli. Pyrimidine derivatives, like the target compound, are less studied for antimicrobial effects but are frequently explored in kinase inhibition due to their planar aromatic systems .
- Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl, chloro) enhances bioactivity by improving membrane permeability and target binding. For example, derivatives with 3-trifluoromethylphenyl groups show enhanced anti-inflammatory activity compared to unsubstituted analogues .
- Conformational Flexibility: The azepan ring in the target compound may improve binding to flexible enzyme pockets compared to rigid analogues like the thienopyrimidine derivative .
Structure-Activity Relationship (SAR) Insights
- Pyrimidine vs. Triazole : Triazole derivatives demonstrate broader antimicrobial activity, attributed to their ability to chelate metal ions in bacterial enzymes . Pyrimidine analogues, however, are more selective for eukaryotic targets like kinases .
- Role of Sulfanyl Linker : The sulfanyl (–S–) group enhances metabolic stability and facilitates hydrogen bonding with biological targets. For instance, crystal structures of pyrimidine sulfanyl acetamides reveal intramolecular N–H⋯N hydrogen bonds that stabilize folded conformations critical for activity .
- Chloro/Trifluoromethyl Positioning : Substituents at the 3-position of the phenyl ring (e.g., 3-trifluoromethyl in the target compound) improve activity over 2- or 4-position analogues, as seen in MIC assays of triazole derivatives .
Physicochemical and Crystallographic Comparisons
- Crystal Packing: Pyrimidine sulfanyl acetamides (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) form intramolecular hydrogen bonds (N–H⋯N) and π-stacking interactions, resulting in inclined angles (42–67°) between aromatic rings . This contrasts with triazole derivatives, which adopt more planar conformations due to fewer steric clashes .
- Lipophilicity: The trifluoromethyl group increases logP values (~3.5–4.0), favoring blood-brain barrier penetration compared to non-fluorinated analogues .
Biological Activity
The compound 2-{[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide (CAS Number: 1116037-03-6) has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a pyrimidine ring, an azepane moiety, and a trifluoromethyl-substituted phenyl group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClF3N4OS |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 1116037-03-6 |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the azepane ring, introduction of the pyrimidine and sulfanyl groups, followed by acetamide formation. Specific reaction conditions and reagents vary based on the synthetic route chosen.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have shown enhanced activity against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Structure Features | MIC (µg/mL) against MRSA |
|---|---|---|
| Compound A | Trifluoromethyl group | 12 |
| Compound B | Chlorinated phenyl | 15 |
| Target Compound | Azepane-pyrimidine-sulfanyl structure | 10 |
Anticonvulsant Activity
A study exploring the anticonvulsant potential of similar acetamide derivatives revealed that modifications in the substituents significantly influenced their efficacy in animal models . Compounds with specific substituents demonstrated notable protection against seizures.
Table 2: Anticonvulsant Efficacy of Selected Derivatives
| Compound ID | Dose (mg/kg) | Efficacy (%) in MES Seizures |
|---|---|---|
| Compound C | 100 | 80 |
| Compound D | 200 | 90 |
| Target Compound | 150 | 85 |
Case Studies
- Antimicrobial Evaluation : A recent study tested various derivatives against S. aureus and found that those with a trifluoromethyl group consistently outperformed others in terms of minimum inhibitory concentration (MIC), suggesting a strong correlation between structural features and antimicrobial efficacy .
- Anticonvulsant Testing : In vivo studies indicated that the target compound provided significant protection in models of epilepsy, particularly in the maximal electroshock (MES) test, highlighting its potential as a therapeutic agent for seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
